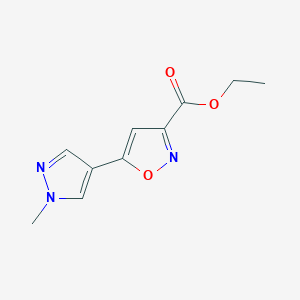
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD08700561 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD08700561 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product.
Industrial Production Methods
Industrial production of MFCD08700561 is designed to be simple and scalable. The process involves the crystallization of the compound in methanesulfonate form, which enhances its solubility and stability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
MFCD08700561 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert MFCD08700561 into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD08700561 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.
Industry: MFCD08700561 is utilized in the production of various industrial products due to its unique properties.
Mecanismo De Acción
The mechanism of action of MFCD08700561 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
MFCD08700561 can be compared with other similar compounds, such as those with triazolo ring structures or methanesulfonate forms. Some similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
What sets MFCD08700561 apart from these similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
ethyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-4-9(16-12-8)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3 |
Clave InChI |
AJEWRTDKRUJTQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


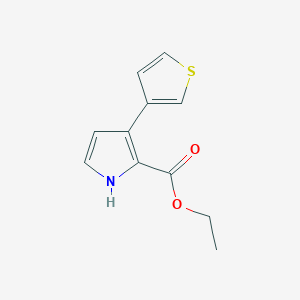
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
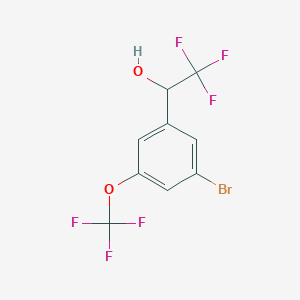
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
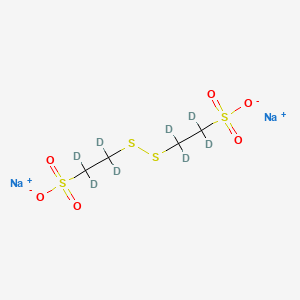
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
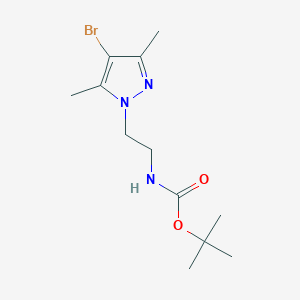
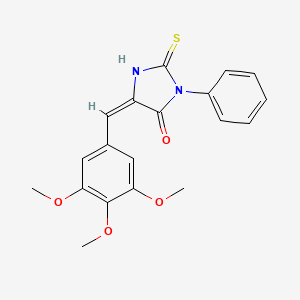
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
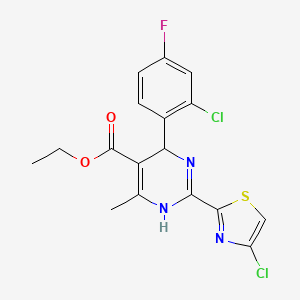
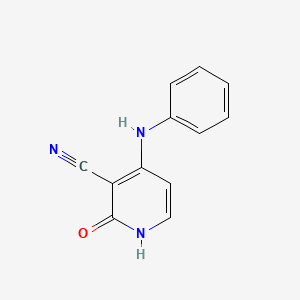
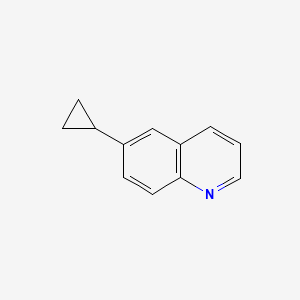
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
